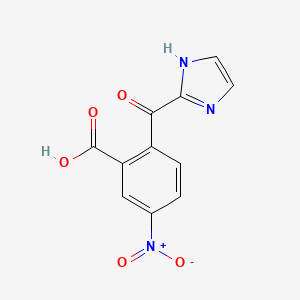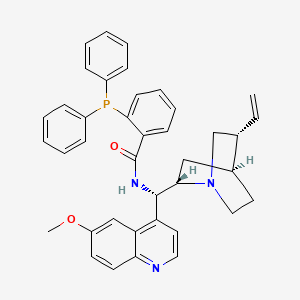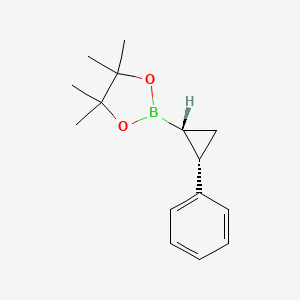
(R)-2-(Thiophen-2-yl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Thiophen-2-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring attached to the azetidine core. Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of a thiophene ring imparts unique electronic and steric properties to the molecule. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Thiophen-2-yl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and azetidine.
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of ®-2-(Thiophen-2-yl)azetidine may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: To achieve the desired stereochemistry.
Purification Techniques: Such as recrystallization and chromatography to isolate the pure enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Thiophen-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azetidine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Amines: From reduction of the azetidine ring.
Substituted Azetidines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: ®-2-(Thiophen-2-yl)azetidine serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.
Medicine
Drug Development:
Industry
Materials Science: The compound’s electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of ®-2-(Thiophen-2-yl)azetidine involves interactions with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds or ionic interactions. These interactions influence the compound’s biological activity and its ability to modulate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Thiophen-2-yl)azetidine: The enantiomer of ®-2-(Thiophen-2-yl)azetidine, with different stereochemistry.
2-(Furan-2-yl)azetidine: A similar compound with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)azetidine: A similar compound with a pyridine ring instead of a thiophene ring.
Uniqueness
®-2-(Thiophen-2-yl)azetidine is unique due to its specific stereochemistry and the presence of the thiophene ring, which imparts distinct electronic properties. These features make it valuable in applications requiring chiral specificity and unique electronic characteristics.
Propiedades
Fórmula molecular |
C7H9NS |
|---|---|
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
(2R)-2-thiophen-2-ylazetidine |
InChI |
InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2/t6-/m1/s1 |
Clave InChI |
ABDXALOYXTXLSK-ZCFIWIBFSA-N |
SMILES isomérico |
C1CN[C@H]1C2=CC=CS2 |
SMILES canónico |
C1CNC1C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)
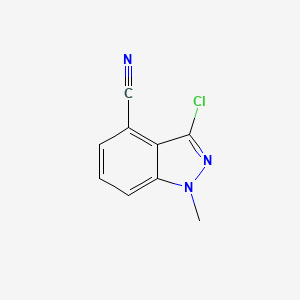
![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)

![2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946110.png)
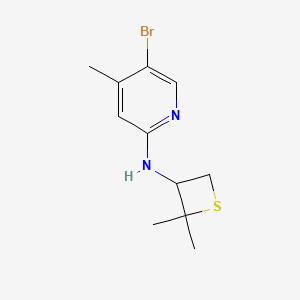
![(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12946121.png)
![Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)
